molecular formula C21H24N6O8 B2596666 Pomalidomide-PEG3-azide CAS No. 2267306-15-8

Pomalidomide-PEG3-azide

Cat. No.: B2596666
CAS No.: 2267306-15-8
M. Wt: 488.457
InChI Key: DUTLUBRCOXPZLI-UHFFFAOYSA-N
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Description

Pomalidomide-PEG3-azide is a compound that combines pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-azide typically involves the following steps:

    Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

    Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group on pomalidomide and subsequent coupling with the PEG linker.

    Introduction of Azide Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Pomalidomide-PEG3-azide exerts its effects through the following mechanisms:

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLUBRCOXPZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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